2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide
CAS No.: 847401-17-6
VCID: VC5271330
Molecular Formula: C25H21N5O2S2
Molecular Weight: 487.6
* For research use only. Not for human or veterinary use.
![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide - 847401-17-6](/images/structure/VC5271330.png)
Description |
SynthesisThe synthesis of this compound typically involves multi-step organic reactions. Although specific details for this exact compound are not available, similar compounds are synthesized through advanced organic chemistry techniques, including the formation of key intermediates and careful control of reaction conditions such as temperature, solvent choice, and reaction time. Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are essential for confirming the structure at each stage of synthesis. Potential Biological ActivitiesCompounds with similar structures, particularly those incorporating thiazole and triazole moieties, have been shown to exhibit diverse biological activities. These include anti-inflammatory, analgesic, and anticancer properties . The presence of heteroatoms like nitrogen and sulfur in these compounds often enhances their potential pharmacological effects.
Research FindingsWhile specific research findings for 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide are not detailed in the available literature, compounds with similar structures have been extensively studied. For example, thiazole and triazole derivatives have been evaluated for their anti-inflammatory and analgesic activities, showing promising results in preclinical studies . |
||||||||
---|---|---|---|---|---|---|---|---|---|
CAS No. | 847401-17-6 | ||||||||
Product Name | 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide | ||||||||
Molecular Formula | C25H21N5O2S2 | ||||||||
Molecular Weight | 487.6 | ||||||||
IUPAC Name | N-(2-methylphenyl)-2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | ||||||||
Standard InChI | InChI=1S/C25H21N5O2S2/c1-17-9-5-6-12-19(17)26-23(31)16-33-24-28-27-22(30(24)18-10-3-2-4-11-18)15-29-20-13-7-8-14-21(20)34-25(29)32/h2-14H,15-16H2,1H3,(H,26,31) | ||||||||
Standard InChIKey | XMEXKFRDWGBOTJ-UHFFFAOYSA-N | ||||||||
SMILES | CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O | ||||||||
Solubility | not available | ||||||||
PubChem Compound | 18553838 | ||||||||
Last Modified | Aug 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume